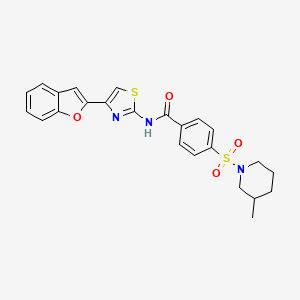
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-(benzofuran-2-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and neurodegenerative disease treatment. This article summarizes the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step reaction involving the coupling of benzofuran and thiazole derivatives with a sulfonamide moiety. The synthesis typically yields high-purity products, which are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm their structural integrity.
1. Anti-Cancer Properties
Research has demonstrated that this compound exhibits potent anti-cancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and glioblastoma (U87) cells.
Key Findings:
- IC50 Values: The compound displays an IC50 value of approximately 25.72 ± 3.95 μM against MCF7 cells, indicating significant cytotoxicity .
- Mechanism of Action: Flow cytometry analyses suggest that the compound accelerates apoptosis in a dose-dependent manner, implicating its potential as a therapeutic agent in cancer treatment .
2. Acetylcholinesterase Inhibition
Another notable biological activity is its ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising AChE inhibitory activity.
Research Insights:
- Inhibition Potency: Related thiazole compounds exhibit IC50 values as low as 2.7 µM for AChE inhibition, suggesting that derivatives of this compound may also possess similar potency .
Case Study 1: Cancer Cell Line Evaluation
In a study evaluating various benzofuran derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups, supporting its role as an effective anti-cancer agent.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 | 25.72 ± 3.95 | Apoptosis induction |
| U87 | 45.2 ± 13.0 | Cytotoxicity |
Case Study 2: Neuroprotective Effects
In another investigation focused on neuroprotective effects, the compound was assessed for its ability to inhibit AChE activity in vitro. The results were promising, indicating potential for further development as an Alzheimer's treatment.
Propriétés
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-16-5-4-12-27(14-16)33(29,30)19-10-8-17(9-11-19)23(28)26-24-25-20(15-32-24)22-13-18-6-2-3-7-21(18)31-22/h2-3,6-11,13,15-16H,4-5,12,14H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLTZDXSAZTQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













